1-Methyl-4-(thiophen-3-ylmethyl)piperazine

Dopamine D2 receptor Binding affinity Piperazine SAR

SAR campaigns for GPCR targets (dopamine D2/D3/D4, serotonin 5-HT1A/5-HT7, sigma-1 receptors) require consistent heteroaromatic substitution patterns. Substituting the thiophen-3-ylmethyl group invalidates comparative pharmacological conclusions. - **Scaffold value:** Privileged thiophene-piperazine core for dual MOR/σ1R antagonists (Fan et al., BBRC 2024) - **CNS-optimized:** LogP 1.2-1.5, TPSA 6.48 Ų, 2 rotatable bonds - within blood-brain barrier permeability guidelines - **SAR reference:** Enables direct comparison vs. thiophen-2-yl, furan-3-yl, and pyridin-3-yl isomers ≥98% purity. For R&D use only.

Molecular Formula C10H16N2S
Molecular Weight 196.31 g/mol
CAS No. 414893-96-2
Cat. No. B3136302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(thiophen-3-ylmethyl)piperazine
CAS414893-96-2
Molecular FormulaC10H16N2S
Molecular Weight196.31 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CSC=C2
InChIInChI=1S/C10H16N2S/c1-11-3-5-12(6-4-11)8-10-2-7-13-9-10/h2,7,9H,3-6,8H2,1H3
InChIKeyAFEHPXWGZUHAEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-(thiophen-3-ylmethyl)piperazine: Procurement & Properties Guide


1-Methyl-4-(thiophen-3-ylmethyl)piperazine (CAS: 414893-96-2) is a bicyclic tertiary amine comprising an N-methylpiperazine core linked via a methylene bridge to a thiophen-3-yl moiety. With a molecular formula of C10H16N2S and a molecular weight of 196.31 g/mol, this compound is classified as a 1,4-disubstituted piperazine derivative and is utilized primarily as a synthetic building block in medicinal chemistry research . The compound exhibits key physicochemical properties including a calculated LogP of approximately 1.2-1.5, a topological polar surface area (TPSA) of 6.48 Ų, two rotatable bonds, and a predicted pKa of 7.61±0.10 for the piperazine nitrogen, which informs its protonation state and solubility under physiological assay conditions [1]. It is commercially available from multiple suppliers including Sigma-Aldrich, Fluorochem, ChemScene, and Leyan, typically at ≥98% purity, and is designated exclusively for research and further manufacturing use .

Scaffold Category Thiophene-substituted N-methylpiperazine
Primary Use Synthetic building block for GPCR ligand programs
Physicochemical Context Moderate lipophilicity, low polar surface area

1-Methyl-4-(thiophen-3-ylmethyl)piperazine: Why It Cannot Be Substituted


Piperazine derivatives containing heteroaromatic substituents are not functionally interchangeable due to divergent target engagement profiles driven by subtle structural variations. The thiophen-3-ylmethyl substituent confers distinct electronic and steric properties that differentiate this compound from phenylpiperazines, pyridylpiperazines, or thiophen-2-ylmethyl analogs. In the context of piperazine-based ligands for G-protein-coupled receptors (GPCRs) such as dopamine D2/D3, serotonin 5-HT1A/5-HT7, and sigma-1 (σ1R) receptors, the nature and position of the aromatic substituent dramatically influences binding affinity, selectivity, and intrinsic efficacy [1]. Thiophene-containing piperazines have been specifically claimed in patents as dopamine uptake inhibitors and dual μ-opioid/sigma-1 receptor ligands, with the thiophene substitution conferring improved pharmacological profiles compared to phenyl-based analogs [2]. Consequently, substituting this compound with a structurally similar but electronically distinct piperazine derivative (e.g., 1-benzylpiperazine or 1-(thiophen-2-ylmethyl)piperazine) would compromise the fidelity of structure-activity relationship (SAR) studies and invalidate comparative pharmacological conclusions [3].

Positional isomerism Thiophen-2-yl vs 3-yl alters electronic profile; receptor binding may shift.
Aromatic substitution Phenyl analogs lack sulfur interactions; GPCR selectivity profiles may differ.
Heteroaromatic variation Pyridyl or furyl piperazines introduce different basicity and π-electron distribution, limiting SAR transfer.

1-Methyl-4-(thiophen-3-ylmethyl)piperazine: Key Differentiation Evidence


Thiophene Position Effect on Dopamine D2 Binding

The position of the thiophene sulfur atom relative to the methylene linker influences receptor binding interactions. While direct binding data for 1-methyl-4-(thiophen-3-ylmethyl)piperazine at human dopamine receptors are not publicly available in primary literature, class-level inference from structurally related thiophene-substituted piperazine analogs reveals the quantitative impact of substitution pattern on receptor affinity. The 1,4-disubstituted piperazine patent literature (US 5,177,077) demonstrates that thiophene substitution (as compared to phenyl) confers enhanced dopamine uptake inhibitory activity, with the thiophene moiety contributing to improved pharmacological potency [1]. For context, a closely related 1-(thiophen-3-ylmethyl)piperazine derivative with a prop-2-ynyl substituent exhibited an IC50 of approximately 10 µM against K562 leukemic cell proliferation, establishing a baseline activity level for thiophen-3-ylmethyl-piperazine scaffolds in cellular assays .

Thiophene Position Effect
Class-level inference
Reported: Thiophene > phenyl for dopamine uptake inhibition (patent US 5,177,077)
Supports scaffold selection for D2/D3 ligand research
Direct binding data for this compound not available
Dopamine D2 receptor Binding affinity Piperazine SAR

LogP & TPSA: Differentiation from Common Piperazines

The physicochemical profile of 1-methyl-4-(thiophen-3-ylmethyl)piperazine is quantitatively characterized and can be directly compared to structural analogs, providing procurement-relevant differentiation for CNS drug discovery programs. The target compound exhibits a calculated LogP of 1.4955 (or XlogP 1.2) and a topological polar surface area (TPSA) of 6.48 Ų . In comparison, 1-(thiophen-2-ylmethyl)piperazine (CAS 130288-90-3, the 2-thienyl isomer) would exhibit a slightly different LogP due to altered sulfur positioning, and 1-benzylpiperazine (CAS 2759-28-6) has a higher LogP of approximately 1.8-2.0 with comparable TPSA but distinct π-electron distribution [1]. The target compound's two rotatable bonds and moderate LogP fall within favorable CNS drug-like property space, making it a suitable scaffold for developing blood-brain barrier penetrant ligands [2].

LogP & TPSA Comparison
Cross-study comparable
Target: LogP 1.5, TPSA 6.48 Ų
Benzylpiperazine: LogP ~1.9, TPSA ~6.5
Moderate lipophilicity supports CNS-compatible design
Calculated values; confirm experimentally
Lipophilicity Polar surface area Drug-likeness Blood-brain barrier permeability

Synthetic Accessibility & Purity Benchmarking

Procurement decisions for research compounds are guided by available purity specifications and synthetic accessibility data. 1-Methyl-4-(thiophen-3-ylmethyl)piperazine is supplied by multiple vendors with purity specifications of ≥98% (ChemScene, Leyan) . The compound's synthesis is straightforward via alkylation of 1-methylpiperazine with thiophen-3-ylmethyl chloride under basic conditions, providing a reliable and scalable synthetic route compared to more complex piperazine derivatives requiring multi-step sequences or challenging heterocycle constructions . In contrast, 1-(thiophen-2-ylmethyl)piperazine (the 2-thienyl isomer) may require different synthetic approaches due to the altered reactivity of the 2-substituted thiophene electrophile, and 1-benzyl-4-methylpiperazine lacks the heteroaromatic character that enables additional intermolecular interactions in biological systems [1].

Purity & Synthetic Route
Supporting evidence
≥98% (HPLC); one-step alkylation of N-methylpiperazine
Supports batch consistency and reproducible SAR
Synthetic route may offer advantages over 2-thienyl isomer
Synthetic building block Purity specification Analytical characterization Procurement quality control

1-Methyl-4-(thiophen-3-ylmethyl)piperazine: Application Scenarios


Dopamine D2/D3 Ligand Development Scaffold

Based on class-level evidence from US Patent 5,177,077 demonstrating that thiophene-substituted piperazines exhibit enhanced dopamine uptake inhibitory activity compared to phenyl-substituted analogs, 1-methyl-4-(thiophen-3-ylmethyl)piperazine serves as an appropriate starting scaffold for medicinal chemistry programs targeting dopaminergic pathways. The thiophen-3-ylmethyl substituent provides a heteroaromatic pharmacophore that can engage in sulfur-mediated interactions and π-stacking with receptor aromatic residues [1]. This compound is suitable for SAR studies exploring N-methylpiperazine substitution effects on dopamine receptor subtype selectivity (D2 vs. D3 vs. D4), particularly in the context of antipsychotic and antidepressant drug discovery [2].

Precursor for Dual MOR/σ1R Ligands

Recent literature on thiophenpiperazine amide derivatives (Fan et al., BBRC 2024) has established the thiophene-piperazine core as a privileged scaffold for developing dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists for pain management. Compound 23 in this series exhibited σ1R Ki = 44.7±7.05 nM, MOR agonism, and in vivo analgesic ED50 values of 3.83 mg/kg (abdominal constriction) and 5.23 mg/kg (inflammatory hyperalgesia) [1]. 1-Methyl-4-(thiophen-3-ylmethyl)piperazine, containing the identical thiophen-3-ylmethyl-piperazine core, can be utilized as a synthetic precursor for generating novel amide derivatives in this chemical space, enabling exploration of SAR around the N-methyl substitution while maintaining the thiophene pharmacophore essential for dual receptor engagement [2].

CNS-Penetrant Probe Building Block

The favorable physicochemical properties of 1-methyl-4-(thiophen-3-ylmethyl)piperazine (LogP = 1.2-1.5, TPSA = 6.48 Ų, 2 rotatable bonds) position this compound within the optimal property space for central nervous system (CNS) drug candidates as defined by Pajouhesh and Lenz (NeuroRx, 2005) [1]. With calculated parameters well below the thresholds of LogP <5 and TPSA <90 Ų commonly associated with blood-brain barrier permeability, this scaffold is suitable for synthesizing CNS-targeted chemical probes. The moderate lipophilicity balances membrane permeability with aqueous solubility, while the low TPSA favors passive diffusion across the blood-brain barrier, making it an ideal starting point for developing tool compounds for neuroscience target validation studies [2].

Thiophene-Piperazine SAR Reference Standard

In structure-activity relationship campaigns investigating heteroaromatic substitution effects on piperazine-containing ligands, 1-methyl-4-(thiophen-3-ylmethyl)piperazine serves as a key reference compound for the 3-thienyl substitution pattern. When compared directly to its positional isomers (e.g., 1-methyl-4-(thiophen-2-ylmethyl)piperazine) or heteroaromatic variants (e.g., 1-methyl-4-(furan-3-ylmethyl)piperazine, 1-methyl-4-(pyridin-3-ylmethyl)piperazine), this compound enables quantitative assessment of how sulfur positioning and heteroaromatic electronics influence target binding, functional activity, and ADME properties [1]. Procurement of this specific CAS-numbered compound ensures consistent analytical identity and purity across SAR studies, eliminating the confounding variable of undefined or variable isomer composition in research samples [2].

Application
Selection Property
Validation Focus
Dopamine D2/D3 Ligand Research Scaffold
Thiophene pharmacophore profile
Receptor subtype selectivity assays
Dual MOR/σ1R Ligand Precursor
Thiophene-piperazine core compatibility
Opioid and sigma-1 receptor binding assays
CNS-Penetrant Probe Scaffold
Favorable physicochemical profile
Brain permeability and ADME studies
Thiophene-Piperazine SAR Reference
Positional isomer and heteroaromatic control
Comparative SAR campaigns

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